molecular formula C23H34Cl2N6O4S B1682183 Vardenafil dihydrochloride CAS No. 224789-15-5

Vardenafil dihydrochloride

Cat. No. B1682183
M. Wt: 561.5 g/mol
InChI Key: NOIHTGOGFDFCBN-UHFFFAOYSA-N
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Description

Vardenafil dihydrochloride is a synthetic, highly selective, and potent inhibitor of phosphodiesterase-5 (PDE5) which competitively inhibits cyclic guanosine monophosphate (cGMP) hydrolysis, thus increasing cGMP levels . It is clinically approved for the treatment of erectile dysfunction in men .


Synthesis Analysis

Vardenafil dihydrochloride is synthesized through a process that includes chlorosulfonation reaction at the beginning and the dehydration-cyclisation reaction at a later stage . An improved method for Vardenafil dihydrochloride synthesis on a larger scale modifies the initial steps to accommodate industrial production constraints .


Molecular Structure Analysis

The crystal and molecular structures of vardenafil dihydrochloride were determined by single-crystal X-ray diffraction . The molecular mass was observed at m/z=488.9 (molecular weight=488.2) and the fragmentation pattern was studied using ion trap mass spectrometry .


Chemical Reactions Analysis

Vardenafil dihydrochloride is involved in various chemical reactions. For instance, it undergoes solar phototransformation . Also, it’s synthesized through a process that includes chlorosulfonation reaction at the beginning and the dehydration-cyclisation reaction at a later stage .


Physical And Chemical Properties Analysis

Vardenafil dihydrochloride has a molecular formula of C23H34Cl2N6O4S and a molecular weight of 561.5 g/mol . It is a part of the class of drugs called PDE5 inhibitors .

Scientific Research Applications

Pharmacological Properties and Synthesis

Vardenafil dihydrochloride, identified as a potent inhibitor of phosphodiesterase-5, plays a significant role in increasing levels of cyclic guanosine monophosphate (cGMP). It is known for its clinical application in treating erectile dysfunction, including in diabetic and post-prostatectomy patients. The synthesis methods and pharmacokinetic properties, such as rapid absorption, metabolism by CYP3A4, and excretion patterns, are crucial in understanding its efficacy. Notably, vardenafil exhibits an absolute bioavailability of 15% and a half-life of about 4-5 hours (Ashour, Rahman, & Kassem, 2014).

Analytical Detection in Herbal Products

Given the adulteration of herbal products with undeclared vardenafil and related analogues, a monoclonal antibody-based immunoassay has been developed for rapid screening. This method, utilizing indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), demonstrates efficacy in detecting vardenafil with significant accuracy and reliability (Guo, Xu, Huang, He, & Liu, 2010).

Biochemical and Molecular Characterization

The synthesis and spectral characterization of vardenafil and its related substances have been extensively studied. This includes identifying and characterizing various impurities formed during the synthesis of vardenafil hydrochloride trihydrate. Such studies are integral for ensuring the purity and safety of the drug (Reddy, Rao, Reddy, Mukkanti, & Reddy, 2012).

Applications in Drug Delivery Systems

Innovative approaches have been explored to enhance the oral bioavailability of vardenafil. Studies involving the use of Polyamidoamine (PAMAM) dendrimers and lipid-polymer hybrid particles (lipomers) as release modulators have shown promising results. These systems aim to modify the drug release rate and improve oral bioavailability, addressing challenges like low aqueous solubility and first-pass metabolism (Tawfik, Tadros, & Mohamed, 2018); (Tawfik, Tadros, & Mohamed, 2019).

Exploring Additional Therapeutic Applications

Besides its primary use in erectile dysfunction, vardenafil has been investigated for other potential therapeutic applications. For instance, its role in hepatoprotection was explored in a study where vardenafil demonstrated protective effects against experimentally induced hepatitis in mice (Ahmed, Bakhashwain, Alsehemi, & El-Agamy, 2017). Additionally, the immunomodulatory activity of vardenafil on lung inflammation in cystic fibrosis mice was investigated, highlighting its potential beyond erectile dysfunction treatment (Lubamba, Huaux, Lebacq, Marbaix, Dhooghe, Panin, Wallemacq, & Leal, 2012).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Recent and continuing studies have shown vardenafil’s promise as an effective agent in penile rehabilitation, decreasing lower urinary tract symptoms resulting from benign prostatic hyperplasia and management of pulmonary hypertension .

properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHTGOGFDFCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vardenafil dihydrochloride

CAS RN

224789-15-5
Record name Vardenafil dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224789155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VARDENAFIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O8R96XMH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vardenafil dihydrochloride

Citations

For This Compound
71
Citations
AE Ashour, AFMM Rahman, MG Kassem - Profiles of drug substances …, 2014 - Elsevier
… The ultraviolet/visible (UV/VIS) absorption spectrum of vardenafil dihydrochloride was recorded for … As shown in Figure 9.1, the λ max of vardenafil dihydrochloride is located at 270 nm. …
Number of citations: 16 www.sciencedirect.com
D Wu, F Atassi - Zeitschrift für Naturforschung B, 2021 - degruyter.com
… molecular structures of vardenafil (free, unprotonated base), vardenafil dihydrate and the hydrochloride salts, vardenafil monohydrochloride trihydrate and vardenafil dihydrochloride …
Number of citations: 4 www.degruyter.com
MM Mabrouk, AA Gouda, SF El-Malla… - Annales …, 2021 - Elsevier
… Vardenafil dihydrochloride …
Number of citations: 10 www.sciencedirect.com
MA Tawfik, MI Tadros, MI Mohamed - Pharmaceutical …, 2019 - Taylor & Francis
Vardenafil hydrochloride (VAR) is an erectile dysfunction treating drug. VAR has a short elimination half-life (4–5 h) and suffers low oral bioavailability (15%). This work aimed to explore …
Number of citations: 23 www.tandfonline.com
HY Ku, JH Shon, KH Liu, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
… The purities of vardenafil dihydrochloride salt, N-desethylvardenafil, and sildenafil citrate were all >98.5%. Ammonium acetate was from Sigma–Aldrich (St. Louis, MO, USA). …
Number of citations: 30 www.sciencedirect.com
S Zhu, N Yoshida, K Kimura, R Matsushita… - … of Pharmaceutical and …, 2020 - Elsevier
… Vardenafil dihydrochloride, formic acid, and acetonitrile were purchased from Wako Pure Chemical Industries, Ltd. (Osaka, Japan). We obtained ammonium formate, formic acid, and 5 …
Number of citations: 19 www.sciencedirect.com
D Henrohn, A Sandqvist, M Hedeland… - British journal of …, 2012 - Wiley Online Library
… Stock solutions of vardenafil dihydrochloride and the internal standard were prepared in methanol at approximately 0.1 mg ml −1 . These solutions were diluted and used to spike (50 µl) …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
AM Sandqvist, D Henrohn, J Schneede… - European journal of …, 2013 - Springer
… Stock solutions of vardenafil dihydrochloride and the internal standard were prepared in methanol at a concentration of approximately 0.1 mg/mL. These solutions were diluted and …
Number of citations: 12 link.springer.com
Y Jeong, SI Suh, JY Kim, MK In, KJ Paeng - Chromatographia, 2016 - Springer
… Sildenafil citrate, vardenafil dihydrochloride, and gendenafil (GD) were purchased from Toronto Research Chemicals Inc. (Toronto, ON, Canada). Tadalafil [(6R, 12aR)-(+)-tadalafil] was …
Number of citations: 19 link.springer.com
T Sanada, N Yoshida, K Kimura, H Tsuboi - Pharmacy, 2020 - mdpi.com
… A reference standard for vardenafil dihydrochloride was purchased from LKT Laboratories, … The reference standard for tadalafil, vardenafil dihydrochloride, and sildenafil citrate had …
Number of citations: 7 www.mdpi.com

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